molecular formula C9H16O4 B14461627 Methyl propan-2-yl dimethylpropanedioate CAS No. 66850-09-7

Methyl propan-2-yl dimethylpropanedioate

Cat. No.: B14461627
CAS No.: 66850-09-7
M. Wt: 188.22 g/mol
InChI Key: VZYNJNINSFDRLJ-UHFFFAOYSA-N
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Description

Methyl propan-2-yl dimethylpropanedioate is an organic compound with the molecular formula C8H14O4 It is a derivative of propanedioic acid, where the hydrogen atoms are replaced by methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl propan-2-yl dimethylpropanedioate can be synthesized through esterification reactions involving propanedioic acid derivatives. One common method involves the reaction of dimethyl malonate with isopropyl bromide in the presence of a base such as sodium ethoxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale esterification processes. These processes often utilize catalysts to enhance reaction rates and improve yields. The reaction conditions, such as temperature and pressure, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl propan-2-yl dimethylpropanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions with different nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl propan-2-yl dimethylpropanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.

    Industry: The compound is utilized in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl propan-2-yl dimethylpropanedioate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids and alcohols, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the presence of electron-donating and electron-withdrawing groups, which affect its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A similar ester with two methyl groups instead of one methyl and one isopropyl group.

    Ethyl propan-2-yl dimethylpropanedioate: An ester with an ethyl group instead of a methyl group.

Uniqueness

Methyl propan-2-yl dimethylpropanedioate is unique due to the presence of both methyl and isopropyl groups, which confer distinct steric and electronic properties. These properties influence its reactivity and make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

66850-09-7

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

1-O-methyl 3-O-propan-2-yl 2,2-dimethylpropanedioate

InChI

InChI=1S/C9H16O4/c1-6(2)13-8(11)9(3,4)7(10)12-5/h6H,1-5H3

InChI Key

VZYNJNINSFDRLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C(C)(C)C(=O)OC

Origin of Product

United States

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